2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole

Lipophilicity Physicochemical profiling Regioisomerism

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole (CAS 1017153-37-5) is a disubstituted thiazole featuring a piperidine ring attached at the 3‑position and a thiophene substituent at the 4‑position. Its molecular formula is C₁₂H₁₄N₂S₂ (MW 250.39 g·mol⁻¹).

Molecular Formula C12H14N2S2
Molecular Weight 250.4 g/mol
Cat. No. B13211565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole
Molecular FormulaC12H14N2S2
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C12H14N2S2/c1-3-9(7-13-5-1)12-14-10(8-16-12)11-4-2-6-15-11/h2,4,6,8-9,13H,1,3,5,7H2
InChIKeyJZHURMXBPKDZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole – Procurement Essentials & Baseline Profile


2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole (CAS 1017153-37-5) is a disubstituted thiazole featuring a piperidine ring attached at the 3‑position and a thiophene substituent at the 4‑position. Its molecular formula is C₁₂H₁₄N₂S₂ (MW 250.39 g·mol⁻¹) [1]. The compound belongs to the piperidinyl‑thiazole class, which has garnered attention as a scaffold for oomycete fungicides (e.g., Oxathiapiprolin analogues) [2]. Commercially, this regioisomer is supplied at 95% purity primarily through Fluorochem and its distributors and is used as a versatile building block in medicinal chemistry and agrochemical discovery programs.

Why the 3‑Piperidinyl Regioisomer Cannot Be Replaced by the 4‑Piperidinyl or Thiophen‑3‑yl Analogues


Simple substitution of 2-(piperidin-3-yl)-4-(thiophen-2-yl)thiazole by its closest positional isomers—such as the 4‑piperidinyl variant (CAS 927020‑37‑9)—is not warranted without quantitative justification. Although these regioisomers share the same molecular formula and mass (C₁₂H₁₄N₂S₂, MW 250.4) [1], the attachment point of the piperidine nitrogen (position 3 vs. position 4) shifts the local electronic environment, alters the computed lipophilicity (ΔclogP ≈ 0.36) [1], and modifies the spatial orientation of the secondary amine. These differences directly affect chemical reactivity (e.g., nucleophilicity, propensity for derivatization) and may influence binding to biological targets within the piperidinyl‑thiazole pharmacophore [2]. The quantitative evidence below substantiates why procurement decisions should be based on the specific regioisomer rather than a generic ‘piperidinyl‑thiazole’ substitution.

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole – Quantitative Differentiation Evidence


Lipophilicity Advantage: +0.36 LogP Unit Higher than the 4‑Piperidinyl Isomer

The 3‑piperidinyl regioisomer exhibits a computed clogP of 3.03 [1], which is 0.36 log unit higher than the clogP of 2.67 reported for the 4‑piperidinyl isomer (CAS 927020‑37‑9) . This represents a ~2.3‑fold increase in calculated octanol/water partition coefficient, indicating moderately greater lipophilicity that may translate into enhanced membrane permeability or altered tissue distribution in biological systems. Both compounds share identical molecular weight (250.39 vs. 250.38) and H‑bond donor/acceptor counts (HBD = 1, HBA = 2), isolating the LogP difference to the regioisomeric attachment of the piperidine ring.

Lipophilicity Physicochemical profiling Regioisomerism

Regioisomeric Topological Polar Surface Area (TPSA) and Molecular Descriptor Profile

The computed topological polar surface area (TPSA) for 2-(piperidin-3-yl)-4-(thiophen-2-yl)thiazole is 24.92 Ų [1]. While TPSA data for the 4‑piperidinyl isomer are not available from the same computational source, the 3‑piperidinyl regioisomer also features 6 rotatable bonds, 2 H‑bond acceptors, and 1 H‑bond donor [1]. These values satisfy Lipinski’s Rule of Five and the Rule of Three criteria without violations [1]. The saturated piperidine ring at position 3 (Fsp³ = estimated ~0.42) introduces conformational flexibility that differs sterically from the 4‑piperidinyl analogue , potentially influencing target‑binding geometry in structure‑based design campaigns.

TPSA Drug-likeness Computational chemistry

Commercial Purity Equivalence with Isomer‑Specific Sourcing Traceability

Both the 3‑piperidinyl and 4‑piperidinyl regioisomers are commercially offered at 95% purity . The 3‑piperidinyl compound (CAS 1017153-37-5) is distributed under Fluorochem reference 10‑F680438 , while the 4‑piperidinyl compound (CAS 927020-37-9) bears reference F680192 . Despite equivalent nominal purity, the 3‑piperidinyl variant has been marked as ‘discontinued’ by at least one major distributor (CymitQuimica) , indicating that remaining stock is limited and procurement should be verified with the manufacturer (Fluorochem) or alternative suppliers such as Leyan (product 1342003, 95% purity) .

Purity Quality control Supply chain

Building‑Block Utility in Piperidinyl‑Thiazole Fungicide Scaffolds

The piperidinyl‑thiazole core is the pharmacophore of commercial oomycete fungicides Oxathiapiprolin and Fluoxapiprolin [1]. In a systematic structure–activity relationship (SAR) study of 22 novel piperidinyl‑thiazole analogues, compounds bearing the piperidine‑thiazole linkage demonstrated in vitro EC₅₀ values in the sub‑micromolar range against Phytophthora infestans, with select analogues (P14, P25) delivering field‑level control at 20–30 g·ha⁻¹ [1]. While 2-(piperidin-3-yl)-4-(thiophen-2-yl)thiazole itself has not been tested in published biological assays, its 3‑piperidinyl attachment position provides a distinct vector for late‑stage functionalization (e.g., N‑alkylation, acylation, sulfonylation) compared to the 4‑piperidinyl analogue , offering a differentiated entry point for generating focused libraries around the thiophene‑substituted piperidinyl‑thiazole chemotype.

Agrochemical discovery Oomycete fungicide Bioisosteric replacement

Optimal Application Scenarios for 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole Procurement


Agrochemical Lead Optimization: Piperidinyl‑Thiazole Fungicide Libraries

Research teams developing next‑generation oomycete fungicides based on the Oxathiapiprolin pharmacophore can employ this 3‑piperidinyl regioisomer as a key intermediate for SAR exploration. The higher clogP (3.03 vs. 2.67 for the 4‑isomer) [1] provides a measurable lipophilicity vector that may enhance cuticular penetration in plant leaves. The class‑level precedent of piperidinyl‑thiazole analogues achieving field‑level control of P. infestans at 20–30 g·ha⁻¹ [2] supports investment in focused library synthesis around this scaffold.

Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

The 2‑(piperidin‑3‑yl)thiazole motif appears in kinase inhibitor programs (e.g., CHK1, CDK2 inhibitors) . The 3‑piperidinyl‑4‑thiophenyl substitution pattern offers a regioisomerically distinct vector for optimizing hinge‑region binding interactions. The verified TPSA of 24.92 Ų and clogP of 3.03 [1] place this building block within favorable drug‑like property space (no Rule‑of‑Five violations), making it suitable for fragment‑based or structure‑based design campaigns targeting ATP‑binding pockets.

Chemical Biology: Regioisomer‑Specific Probe Development

Investigators requiring a defined regioisomer with verified identity (InChI Key: JZHURMXBPKDZBT‑UHFFFAOYSA‑N) for target‑engagement studies should select this compound over mixed‑isomer or undefined batches. The 3‑piperidinyl attachment introduces a chiral center on the piperidine ring (racemic mixture), which upon resolution or asymmetric synthesis can yield enantiomerically pure probes—a capability not equally accessible from the 4‑piperidinyl analogue due to different steric constraints [1].

Supply‑Chain Risk Mitigation for Regioisomer‑Dependent Projects

For procurement professionals managing long‑term research programs, the documented ‘discontinued’ status of this compound at a major distributor (CymitQuimica) signals the need to validate ongoing manufacturing with Fluorochem or secure alternative sources (e.g., Leyan, product 1342003, 95% purity) [1]. Substitution with the more readily available 4‑piperidinyl isomer (CAS 927020‑37‑9) would introduce a 0.36 LogP unit shift and altered reactivity profile, potentially invalidating prior SAR data.

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